N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-17-6-8-19(9-7-17)28-16-22(25)23-15-21(24-10-12-27-13-11-24)18-4-3-5-20(14-18)26-2/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPOSAUJZMHXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide, also known by its CAS number 941940-59-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H23N3O3
- Molecular Weight : 329.39 g/mol
- Structure : The compound features a morpholinoethyl group and a p-tolyloxy group, which contribute to its biological profile.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The morpholinoethyl group may enhance binding affinity to target enzymes, potentially leading to inhibition of metabolic pathways.
- Receptor Modulation : The aromatic components (3-methoxyphenyl and p-tolyloxy) may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
Biological Activity
Research has indicated that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound can reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Animal models have shown that the compound may possess analgesic properties, potentially useful in pain management therapies.
- Antimicrobial Properties : Some investigations reveal that it may exhibit antimicrobial activity against specific bacterial strains.
Study 1: Anti-inflammatory Effects
A study conducted on RAW 264.7 macrophages demonstrated that treatment with this compound significantly reduced the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism for its anti-inflammatory action.
Study 2: Analgesic Activity
In a controlled animal study, the compound was administered to mice subjected to formalin-induced pain. Results indicated a significant reduction in pain behavior compared to the control group, supporting its potential use as an analgesic agent.
Data Table of Biological Activities
Comparison with Similar Compounds
Morpholinoethyl Acetamide Derivatives
Compounds sharing the morpholinoethyl-acetamide backbone but differing in substituents demonstrate varied pharmacological profiles:
Table 1: Structural and Activity Comparison of Morpholinoethyl Acetamides
Key Observations :
- The naphthyloxy analog () exhibited cytotoxicity comparable to cisplatin , suggesting that bulky aromatic groups enhance anticancer activity . In contrast, the target compound's p-tolyloxy group (smaller, methyl-substituted) may reduce potency but improve selectivity.
- Compound 4m () demonstrated antimicrobial activity , highlighting the role of the thiazolidinedione core. The target compound lacks this moiety, implying divergent therapeutic applications .
Phenoxy Acetamide Derivatives
Phenoxy-linked acetamides are explored for anticancer activity, with substituents critically influencing efficacy:
Table 2: Phenoxy Acetamides with Anti-Cancer Activity
Key Observations :
- Quinazoline sulfonyl derivatives () showed broad-spectrum anti-cancer activity , attributed to their electron-withdrawing groups and heterocyclic cores . The target compound's p-tolyloxy group (electron-donating) may modulate receptor interactions differently.
- Fluorophenoxy analogs () were synthesized using K2CO3/2-bromoacetamide methods, suggesting viable routes for the target compound's synthesis .
Methoxyphenyl-Containing Compounds
The 3-methoxyphenyl group is associated with receptor binding and agonist activity:
- FPR2 Agonists: Pyridazinone derivatives with 3-methoxybenzyl groups () activated FPR2 receptors in neutrophils, indicating that the methoxy position (3- vs. 4-) is critical for specificity .
- Thiazolidinedione Derivatives : Compound 4j (), featuring a 3-methoxybenzylidene group, achieved a 96% synthesis yield , underscoring the stability of methoxyphenyl intermediates .
Q & A
Q. What are the recommended synthetic routes for N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling. A typical approach:
Morpholinoethyl Intermediate : React 3-methoxyphenylacetic acid derivatives with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholinoethyl backbone .
Acetamide Coupling : Use chloroacetyl chloride or activated esters (e.g., NHS esters) to couple the intermediate with p-tolyloxyacetic acid. Stir in anhydrous dichloromethane with a coupling agent like DCC (dicyclohexylcarbodiimide) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity .
Note: Reaction conditions (temperature, solvent polarity) must be optimized to avoid by-products like N-alkylation side products .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy proton at δ 3.7–3.9 ppm, morpholine protons at δ 2.3–3.1 ppm) and acetamide carbonyl resonance (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~427) .
- Infrared Spectroscopy : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Methodological Answer :
- Temperature Control : Lower temperatures (−40°C to 0°C) during coupling steps reduce unwanted side reactions (e.g., epimerization) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in morpholine ring formation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethers (THF) stabilize reactive intermediates .
- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before by-product formation .
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace p-tolyloxy with m-tolyloxy or halogens) and compare bioactivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like G-protein-coupled receptors or kinases. The morpholine group may enhance solubility and membrane permeability .
- Pharmacophore Mapping : Use Schrödinger Suite to identify critical moieties (e.g., methoxyphenyl for lipophilicity, acetamide for hydrogen bonding) .
Q. How can conflicting data on the compound’s bioactivity be resolved?
- Methodological Answer :
- Dose-Response Studies : Replicate assays (e.g., IC₅₀ in cancer cell lines) with standardized protocols to rule out variability .
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Comparative SAR : Cross-reference with structurally similar compounds (e.g., N-(3-chlorophenyl) analogs) to identify trends in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
